![molecular formula C8H17N3S B1349984 1-(2-Piperidinoethyl)-2-thiourea CAS No. 206761-87-7](/img/structure/B1349984.png)
1-(2-Piperidinoethyl)-2-thiourea
Description
1-(2-Piperidinoethyl)-2-thiourea, also known as PIPTU, is an organic compound with a variety of applications in scientific research, including synthesis, drug design, and biochemical and physiological studies. PIPTU is a derivative of thiourea which is a heterocyclic compound containing a sulfide group and two nitrogen atoms. It is a white, odorless, crystalline solid with a molecular formula of C5H10N2S. PIPTU is a valuable reagent in organic synthesis and is used in the synthesis of various compounds, such as amines, thiols, and sulfides. In addition, PIPTU has a variety of applications in drug design, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Crystal Structure Analysis
- The synthesis and crystal structure of related compounds, like N-(2-Furylcarbonyl)piperidine-1-carbothioamide, have been studied, revealing insights into molecular linkages and hydrogen bonding patterns (Duque et al., 2008).
Anti-HIV Activity
- Piperidinylethyl thioureas have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some derivatives showing potent anti-HIV activity (Venkatachalam et al., 2000).
Green Synthesis
- A green synthesis approach for 1,3-disubstituted thiourea derivatives using primary amines and CS2 in water, employing solar energy, is a significant advancement in environmentally benign and energy-saving methods (Kumavat et al., 2013).
Antifungal Activities
- N-benzoyl-N'-alkylthioureas and their complexes have been synthesized and tested for antifungal activities against fungi like Penicillium digitatum and yeast such as Saccharomyces cerevisiae (del Campo et al., 2004).
Chiral Solvating Agents
- Thiourea derivatives of 2-[(1R)-1-aminoethyl]phenol are used as chiral solvating agents for enantiodiscrimination of derivatized amino acids in NMR spectroscopy (Recchimurzo et al., 2020).
Organic Synthesis
- Bifunctional thiourea catalyzes aza-Henry reactions of nitroalkanes with N-Boc-imines, yielding syn-beta-nitroamines with high diastereo- and enantioselectivity, facilitating the synthesis of chiral piperidine derivatives (Xu et al., 2005).
Steric Structure Analysis
- The steric structure of thioureas derivatives based on piperidine has been determined using X-ray diffraction, contributing to the understanding of molecular geometry (Ibraev et al., 2006).
Medicinal Chemistry
- Thioureas possess significant medicinal applications, including as anticancer agents. Novel 1-benzoyl-3-methyl thiourea derivatives have shown potent cytotoxicity against cell lines like HeLa (Ruswanto et al., 2015).
Analytical Chemistry
- Thiourea is utilized in the determination of elements like arsenic and antimony by hydride generation inductively coupled plasma atomic emission spectrometry, demonstrating its role in analytical methods (Uggerud & Lund, 1995).
properties
IUPAC Name |
2-piperidin-1-ylethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c9-8(12)10-4-7-11-5-2-1-3-6-11/h1-7H2,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWOJALUCBCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375172 | |
Record name | N-[2-(Piperidin-1-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidinoethyl)-2-thiourea | |
CAS RN |
206761-87-7 | |
Record name | N-[2-(1-Piperidinyl)ethyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206761-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Piperidin-1-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206761-87-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.